4-(Cyanoamino)benzoic acid

説明

Contextual Significance of Benzoic Acid Derivatives in Advanced Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as crucial intermediates and building blocks in the synthesis of a vast array of organic compounds. ontosight.aiwikipedia.org Their prevalence stems from the reactivity of the carboxyl group and the stability of the benzene (B151609) ring, which can be functionalized to create diverse molecular architectures. wikipedia.org These derivatives are integral to the production of pharmaceuticals, dyes, and polymers. ontosight.airesearchgate.net

The versatility of benzoic acid derivatives is evident in their wide range of applications. They are precursors for the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients. researchgate.net For instance, the modification of the carboxyl group can lead to the formation of esters, amides, and acid halides, each with distinct chemical properties and reactivity. wikipedia.org Furthermore, the aromatic ring can undergo various substitution reactions, allowing for the introduction of different functional groups that modulate the molecule's physical and biological properties. wikipedia.org

Overview of Cyanoamino Functionalities in Synthetic Chemistry

The cyanoamino group (-NH-C≡N) is a unique functional group that imparts specific reactivity to a molecule. wikipedia.org It contains both a nucleophilic amino group and an electrophilic nitrile group, allowing it to participate in a variety of chemical transformations. wikipedia.org This dual reactivity makes cyanoamino compounds valuable synthons in the construction of heterocyclic compounds and other complex organic molecules. wikipedia.org

In synthetic chemistry, the cyanoamino group can serve as a precursor to other functional groups. For example, it can be hydrolyzed to form ureas or can participate in cyclization reactions to form heterocycles like imidazolines and 2-aminothiazoles. wikipedia.org The presence of the electron-withdrawing cyano group also influences the acidity of the adjacent N-H bond, which can be exploited in various synthetic strategies.

Current Research Landscape Pertaining to 4-(Cyanoamino)benzoic acid

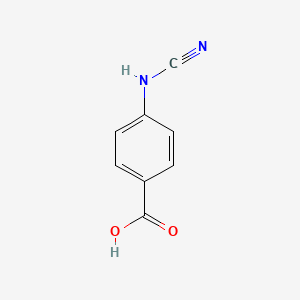

This compound, with the chemical formula C8H6N2O2, is a specific benzoic acid derivative that incorporates the cyanoamino functionality. cymitquimica.com Its structure consists of a benzoic acid core with a cyanoamino group attached at the para-position of the benzene ring. cymitquimica.com

| Property | Value |

| CAS Number | 61700-58-1 cymitquimica.comalfa-chemistry.com |

| Molecular Formula | C8H6N2O2 cymitquimica.com |

| Molecular Weight | 162.145 g/mol cymitquimica.com |

| Synonyms | 4-Cyanamidobenzoic acid, 4-carboxyphenyl cyanamide (B42294) cymitquimica.com |

Research involving this compound and its derivatives has explored their potential in medicinal chemistry. For instance, derivatives of cyanoamino benzoic acid have been synthesized and investigated for their inhibitory activity against enzymes like influenza neuraminidase. researchgate.net The synthesis of such derivatives often involves the reaction of an aminobenzoic acid with cyanamide. researchgate.net

Furthermore, the related compound, 4-cyanobenzoic acid, has been a subject of study, with research focusing on its synthesis and properties. nist.govgoogle.comwipo.int While distinct from this compound, the research on 4-cyanobenzoic acid provides a broader context for understanding the chemistry of cyanated benzoic acid derivatives.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(cyanoamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-10-7-3-1-6(2-4-7)8(11)12/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXNIYRRNNEFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Cyanoamino Benzoic Acid

Established Synthetic Routes for 4-(Cyanoamino)benzoic Acid

The primary established routes to this compound involve a two-step process: the synthesis of a key precursor followed by the introduction of the cyanoamino group.

The principal precursor for the synthesis of this compound is 4-aminobenzoic acid (p-aminobenzoic acid or PABA). PABA is a versatile building block in medicinal chemistry and can be prepared through several well-documented methods. nih.govresearchgate.netmdpi.com A predominant industrial method involves the catalytic hydrogenation of 4-nitrobenzoic acid. google.com This process is highly efficient and selective, typically employing a palladium-on-carbon (Pd/C) catalyst. google.com

The reaction involves dissolving 4-nitrobenzoic acid in an aqueous alkaline solution to form its salt, followed by reduction with hydrogen gas under pressure in the presence of the catalyst. google.com This method is advantageous due to its high yield, excellent product purity, and relatively environmentally friendly conditions with low energy consumption. google.com

| Precursor | Reagents & Catalyst | Conditions | Product | Yield (%) | Purity (%) | Reference |

| 4-Nitrobenzoic acid | NaOH, H₂, 5% Pd/C | 60-70°C, 1-2 MPa H₂ | 4-Aminobenzoic acid | >95 | >99 | google.com |

| 4-Nitrobenzoic acid | NaOH, H₂, self-control Pd/C | 60-70°C, 2-4 MPa H₂ | 4-Aminobenzoic acid | 98.0 | 99.4 | |

| 4-Nitrobenzoic acid | NaOH, H₂, self-control Pd/C | 60-70°C, 2-4 MPa H₂ | 4-Aminobenzoic acid | 97.5 | 99.5 |

This interactive table summarizes optimized conditions for the synthesis of 4-aminobenzoic acid via catalytic hydrogenation.

The direct synthesis of this compound is achieved through the reaction of its precursor, 4-aminobenzoic acid, with a cyanating agent. A common and effective method involves reacting 4-aminobenzoic acid with cyanamide (B42294) (H₂NCN) in an acidic medium. nih.gov This reaction is analogous to the synthesis of guanidine (B92328) derivatives from amines. nih.gov

The mechanism proceeds via the protonation of the cyanamide nitrogen under acidic conditions, forming a reactive nitrilium ion intermediate. The amino group of 4-aminobenzoic acid then acts as a nucleophile, attacking the electrophilic carbon of the activated cyanamide. This is followed by deprotonation to yield the final this compound product. The reaction is typically carried out by refluxing the reactants. nih.gov

Novel Synthetic Approaches and Innovations

Research into the synthesis of this compound and its analogs has led to the development of novel catalytic methods and high-yield processes, often focusing on green chemistry principles.

Catalysis is integral to the efficient synthesis of this compound, particularly in the preparation of its key precursors. As detailed in section 2.1.1, the catalytic hydrogenation of 4-nitrobenzoic acid is a cornerstone of this process. google.com

Alternative catalytic strategies focus on producing key intermediates like 4-cyanobenzoic acid. One such method is the Sandmeyer reaction, which converts the amino group of 4-aminobenzoic acid into a nitrile. scirp.orgscirp.orgresearchgate.net This process involves the diazotization of pABA with sodium nitrite (B80452) in an acidic solution, followed by reaction with a copper(I) cyanide catalyst to introduce the cyano group. scirp.orgscirp.org The resulting 4-cyanobenzoic acid would then require subsequent chemical steps to be converted to this compound.

More recent innovations include electrocatalytic methods, which represent a green chemistry approach. The synthesis of 4-cyanobenzoic acid has been achieved via the electrocarboxylation of 4-iodobenzonitrile, a process that valorizes carbon dioxide. mdpi.comresearchgate.net This reaction uses silver cathodes and ionic liquids to improve efficiency and reduce the required electrochemical potential under mild conditions. mdpi.comresearchgate.net

The development of high-yield syntheses is a primary focus in chemical production. For the pathway leading to this compound, the catalytic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid has been optimized to achieve yields consistently above 95%, with some protocols reporting yields as high as 98%. google.com

| Entry | Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Reference |

| 1 | 5% Pd/C | 1-2 | 60-70 | >95 | google.com |

| 2 | Self-control Pd/C | 2-4 | 60-70 | 97.5 | |

| 3 | Self-control Pd/C | 2-4 | 60-70 | 98.0 |

This interactive table highlights reported high-yield syntheses of the 4-aminobenzoic acid precursor.

Stereoselectivity is not a factor in the synthesis of the this compound molecule itself, as it is achiral. However, stereoselective synthesis becomes highly relevant during the derivatization of this compound, particularly when it is reacted with chiral molecules like amino acids to produce specific stereoisomers of larger, more complex structures.

Chemical Transformations and Derivatization of this compound

This compound possesses two primary reactive sites: the carboxylic acid group and the cyanoamino group. Both can be readily modified to produce a diverse range of derivatives. nih.govresearchgate.nettandfonline.com

The carboxylic acid moiety undergoes typical reactions such as esterification and amidation. Esterification can be achieved by reacting it with various alcohols under acidic catalysis or by using microwave irradiation to accelerate the reaction and improve yields. nih.gov Amidation can be performed by coupling the carboxylic acid with primary or secondary amines. This transformation often requires the use of a carbodiimide (B86325) activating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to facilitate the formation of the amide bond. researchgate.netthermofisher.com

The cyanoamino group is a versatile functional group capable of participating in various chemical transformations, most notably cyclization reactions. researchgate.netmdpi.comwikipedia.org N-aryl cyanamides are known to undergo intramolecular cyclization to form nitrogen-containing heterocycles. researchgate.net For instance, N-cyanamide alkenes can undergo photocatalytic cyclization reactions to yield sulfonated quinazolinones. nih.govresearchgate.net Similarly, Baylis-Hillman adducts derived from 2-cyanoaniline can undergo nickel-catalyzed reductive cyclization to form quinolinones. rsc.orgresearchgate.net These reactions highlight the potential of the cyanoamino group in this compound to serve as a precursor for the synthesis of fused heterocyclic systems, such as quinazolines and benzimidazoles. beilstein-journals.orgresearchgate.net

Reactions at the Carboxyl Group

The carboxylic acid group (-COOH) in this compound is a primary site for chemical modification. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl (-OH) portion of the carboxyl group is replaced by another nucleophile. To facilitate these reactions, the hydroxyl group, which is a poor leaving group, is often converted into a better one. doubtnut.com

Common transformations include the formation of esters, amides, and acid chlorides. uomustansiriyah.edu.iq

Esterification: this compound can be converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and using a large excess of the alcohol can drive the equilibrium towards the ester product. doubtnut.com

Amide Formation: The formation of amides from this compound requires reacting it with an amine. Because amines are basic, they react with the carboxylic acid to form a stable carboxylate salt which is unreactive towards nucleophilic attack. Therefore, a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is often required to activate the carboxyl group before the addition of the amine. doubtnut.com

Acid Chloride Formation: The carboxyl group can be converted to a highly reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. doubtnut.comyoutube.com This transformation is crucial as the resulting 4-(cyanoamino)benzoyl chloride is a versatile intermediate that can readily react with various nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. youtube.com

| Reaction Type | Reagent(s) | Product Type | General Mechanism |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Nucleophilic Acyl Substitution doubtnut.com |

| Amide Formation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide | Nucleophilic Acyl Substitution doubtnut.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | Nucleophilic Acyl Substitution doubtnut.comyoutube.com |

Reactions at the Cyanoamino Moiety

The cyanoamino group (-NH-C≡N) offers unique reactivity. The cyanamide functionality can participate in cycloaddition reactions and act as a precursor for various nitrogen-containing heterocycles. For instance, the cyanoamino group can react with difunctional reagents to construct more complex ring systems.

Research has shown that aroylcyanamides can react with N,N-binucleophiles like benzene-1,2-diamine. This type of reaction leads to the formation of 1H-benzimidazol-2-amine derivatives. vedantu.com This suggests that this compound could similarly react with various binucleophiles to generate a diverse range of heterocyclic structures, where the cyanoamino group is converted into a part of the new ring. vedantu.com

| Reagent | Product Type | Significance |

| Benzene-1,2-diamine | 1H-Benzimidazol-2-amine derivative | Formation of fused heterocyclic systems vedantu.com |

| Ethylenediamine | Imidazolidin-2-imine derivative | Synthesis of saturated five-membered heterocycles vedantu.com |

| Tryptamines | Disubstituted guanidine derivative | Guanidine synthesis vedantu.com |

Modifications of the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. youtube.comaakash.ac.in The position of the incoming electrophile is directed by the two existing substituents: the carboxyl group (-COOH) and the cyanoamino group (-NHCN).

The carboxyl group is an electron-withdrawing group and a meta-director. vedantu.com

The cyanoamino group is also electron-withdrawing due to the cyano function, but the amino nitrogen has a lone pair of electrons that can be donated to the ring, making it an ortho-, para-director.

Both groups are deactivating, meaning they make the aromatic ring less reactive towards electrophilic substitution compared to benzene. mnstate.edu The ultimate position of substitution will depend on the specific reaction conditions and the interplay between the directing effects of the two groups. However, given that the carboxyl group is a strong deactivator, substitution will likely be directed to the positions ortho to the cyanoamino group (and meta to the carboxyl group).

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(Cyanoamino)-3-nitrobenzoic acid doubtnut.comnih.gov |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 3-Bromo-4-(cyanoamino)benzoic acid or 3-Chloro-4-(cyanoamino)benzoic acid youtube.com |

| Sulfonation | Fuming H₂SO₄ | 4-(Cyanoamino)-3-sulfobenzoic acid tardigrade.in |

Formation of Complex Molecular Architectures from this compound as a Building Block

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules and supramolecular structures. google.com Its ability to react selectively at either the carboxyl or the cyanoamino group allows for its incorporation into larger frameworks.

For example, aromatic cyanamide compounds can be used to synthesize heat-resistant resins. mnstate.edu The cyanamido groups can undergo reactions to form isomelamine rings, creating a cross-linked polymer network. mnstate.edu Furthermore, the carboxyl group can be coupled with other molecules, such as amino acid esters, to create peptide-based structures. The cyanoamino group's ability to react with binucleophiles to form heterocycles is another pathway to complex architectures. vedantu.com These reactions demonstrate the utility of this compound in constructing diverse and functionally complex chemical entities.

Mechanistic Investigations of Reactions Involving 4 Cyanoamino Benzoic Acid

Elucidation of Reaction Pathways

Kinetic studies measure reaction rates and provide evidence for proposed reaction mechanisms. While specific kinetic data for the formation of 4-(cyanoamino)benzoic acid are not extensively detailed in publicly available literature, general principles of chemical kinetics allow for postulation of key influencing factors. The formation, often involving the reaction of 4-aminobenzoic acid with a cyanating agent, would be subject to factors such as reactant concentrations, temperature, and the presence of a catalyst.

Transformation reactions of this compound, such as its hydrolysis back to 4-aminobenzoic acid or its use as a precursor in the synthesis of more complex molecules like triazine derivatives, are also governed by kinetic principles. For instance, the degradation rate of a related compound, benzoic acid, in an ozone process has been shown to follow a pseudo-first-order kinetic model. researchgate.net The rate constant in such a reaction is dependent on factors like catalyst loading and pH. researchgate.net It is reasonable to infer that the kinetics of this compound transformations would exhibit similar dependencies on reaction conditions.

Table 1: Factors Influencing Reaction Rates

| Factor | General Effect on Reaction Rate | Relevance to this compound |

|---|---|---|

| Concentration | Rate generally increases with increasing reactant concentration. | Higher concentrations of precursors would likely increase the formation rate. |

| Temperature | Rate of most chemical reactions increases with temperature. | Synthesis and transformations would likely be accelerated at higher temperatures. |

| Catalyst | A catalyst increases the reaction rate without being consumed. | Catalysts can be crucial for both the synthesis and derivatization reactions. |

| Solvent | Polarity, viscosity, and hydrogen-bonding ability can increase or decrease rates. libretexts.org | The choice of solvent is critical for controlling reaction pathways and rates. |

Identifying transient species such as intermediates and transition states is key to understanding a reaction mechanism at a molecular level. For reactions involving this compound, intermediates could be short-lived molecules that are formed in one step and consumed in a subsequent step. For example, in the synthesis of derivatives from 4-aminobenzoic acid, a proposed reaction pathway involves the formation of several intermediate structures, including protonated species and intermediates resulting from ring-opening or rearrangement. mdpi.com

Transition states are high-energy, unstable configurations of atoms that exist for an infinitesimally short time as reactants transform into products. ucsb.edu While experimental detection is challenging, computational methods like Density Functional Theory (DFT) are often used to calculate the geometries and energies of transition states. jcchems.com For example, in the tautomeric isomerization of a related heterocyclic compound, 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, transition state theory was used to calculate kinetic rate constants. jcchems.com Similar computational approaches could be applied to model the transition states in reactions of this compound, providing insight into the reaction barriers and preferred pathways.

In a serendipitous discovery, the transformation of a derivative, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, led to the unexpected formation of a phthalide (B148349) moiety. mdpi.com The proposed mechanism for this oxidative ring-contracting rearrangement suggests the involvement of several intermediates, initiated by the presence of oxygen from the air and proceeding through a lactone ring-opening intermediate. mdpi.com This highlights the importance of identifying potential intermediates to understand and control reaction outcomes.

Influence of Catalysis on Reaction Mechanisms

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of a chemical reaction. Both homogeneous and heterogeneous catalysts can play significant roles in the synthesis and transformation of this compound.

Homogeneous catalysts exist in the same phase as the reactants. mpg.de Acid and base catalysis are common examples. For instance, Brønsted acids are known to catalyze a vast number of reactions. mpg.de In the synthesis of derivatives of this compound, acids or bases are often used to facilitate reactions. For example, the synthesis of 1,3,5-triazine (B166579) derivatives from a related aminobenzoic acid precursor utilizes sodium carbonate, a base, to proceed. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, is another form of homogeneous catalysis. mpg.de Benzoic acid itself has been employed as an organocatalyst in reactions like decarboxylative redox amination. beilstein-journals.org While specific applications for this compound as a substrate in homogeneous catalysis are not widely documented, related benzoic acid derivatives are synthesized using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) for esterification reactions. nih.govtubitak.gov.tr

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages such as easy separation and reusability. researchgate.net This is particularly beneficial for creating more sustainable and cost-effective chemical processes.

In the synthesis of related cyanobenzoic acid derivatives, heterogeneous catalysts are pivotal. For example, the hydrogenation of a nitro group to an amino group, a common step in the synthesis of precursors for cyanobenzoic acids, can be achieved by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel. google.com Furthermore, the oxidation of a methyl group to a carboxylic acid can be performed with ruthenium-derivative catalysts. google.com

Recyclable magnetic catalysts have also been explored for reactions involving benzoic acid. A silica-coated iron oxide (SiO2/Fe3O4) catalyst has been used in the ozone-mediated degradation of benzoic acid, demonstrating high efficiency and easy separation using a magnetic field. researchgate.net Such catalytic systems could potentially be adapted for the synthesis or derivatization of this compound, contributing to greener chemical manufacturing. researchgate.net

Table 2: Examples of Catalysis in Related Benzoic Acid Derivative Syntheses

| Reaction Type | Catalyst Type | Catalyst Example | Substrate/Product Relation |

|---|---|---|---|

| Hydrogenation | Heterogeneous | Pd/C, Ni | Precursor synthesis for cyanobenzoic acids google.com |

| Esterification | Homogeneous | DCC, DMAP | Synthesis of benzoic acid esters nih.govtubitak.gov.tr |

| Oxidation | Homogeneous | Ruthenium derivatives | Synthesis of cyanobenzoic acids google.com |

Solvent Effects and Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. Solvents can influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org

The rate of a reaction can be significantly altered by changing the solvent. For example, a reaction's rate can increase by millions of times simply by switching from a protic solvent like methanol (B129727) to an aprotic polar solvent like dimethylformamide (DMF). libretexts.org This is often due to the solvent's ability (or inability) to form hydrogen bonds with reactants, which can affect their reactivity. libretexts.org

In reactions leading to derivatives of 4-aminobenzoic acid, the solvent has been observed to play a critical role in determining the final product. In one case, dissolving the starting material in DMF at room temperature led to the unexpected formation of a rearranged product after a week, a transformation that did not occur under other conditions. mdpi.com

The polarity of the solvent is a key factor. An increase in solvent polarity typically accelerates reactions where a charge is developed in the transition state and decreases the rates of reactions where charge is diminished. wikipedia.org The effect of the solvent's dielectric constant on reaction kinetics can be studied by plotting the logarithm of the rate constant against the reciprocal of the dielectric constant, which can indicate the nature of interactions between reacting species. researchgate.net The viscosity of the solvent also plays a role; highly viscous solvents can slow down reactions by reducing the frequency of collisions between reactant molecules. libretexts.org Therefore, careful selection of the solvent is a critical parameter for controlling the kinetics and outcome of reactions involving this compound.

Theoretical and Computational Studies on 4 Cyanoamino Benzoic Acid

Molecular Dynamics Simulations

Intermolecular Interactions and Self-Assembly Simulations:No published data available for 4-(Cyanoamino)benzoic acid.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational studies focused solely on the prediction of spectroscopic properties for the compound “this compound.”

While computational analyses, including Density Functional Theory (DFT) calculations for vibrational frequencies (IR/Raman), NMR chemical shifts, and UV-Vis spectra, have been performed for structurally related molecules such as 4-cyanobenzoic acid and other benzoic acid derivatives, equivalent dedicated research for this compound could not be located.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections and subsections (4.3.1, 4.3.2, and 4.3.3) as they pertain specifically to this compound. The generation of scientifically accurate content strictly adhering to the provided outline is contingent on the availability of published research on this particular compound.

Advanced Structural Characterization and Solid State Chemistry

X-ray Crystallography of 4-(Cyanoamino)benzoic Acid and its Cocrystals/Salts

The crystal engineering of this compound has successfully yielded a range of cocrystals, with their packing arrangements governed by the formation of robust supramolecular synthons. A supramolecular synthon is a structural unit within a supramolecular assembly that is formed by intermolecular interactions.

In the cocrystal of this compound with 4,4'-bipyridine (B149096), the primary supramolecular synthon is a hydrogen-bonded tape. This motif is constructed from alternating molecules of this compound and 4,4'-bipyridine. The carboxylic acid group of this compound engages in a classic acid-pyridine hydrogen bond with one of the nitrogen atoms of the 4,4'-bipyridine. The cyanoamino group of this compound, in turn, forms a hydrogen bond with the other nitrogen atom of a neighboring 4,4'-bipyridine molecule, leading to the propagation of the tape-like structure.

A similar pattern is observed in the cocrystal with 1,2-bis(4-pyridyl)ethane (B167288). Here, the supramolecular assembly is also dominated by an acid-pyridine heterosynthon. The flexibility of the 1,2-bis(4-pyridyl)ethane co-former allows for a slightly different packing arrangement compared to the more rigid 4,4'-bipyridine, yet the fundamental hydrogen bonding interactions that dictate the crystal packing remain consistent.

With pyrazine (B50134) as a co-former, a discrete 0-D hydrogen-bonded assembly is formed. In this structure, two molecules of this compound are hydrogen-bonded to a single pyrazine molecule. The carboxylic acid groups of the two this compound molecules interact with the two nitrogen atoms of the pyrazine ring, forming a well-defined trimeric unit.

The following table summarizes the crystallographic data for selected cocrystals of this compound.

| Co-former | Formula | Crystal System | Space Group | Supramolecular Synthon |

| 4,4'-Bipyridine | C15H11N3O2 | Monoclinic | P21/c | Hydrogen-bonded tape |

| 1,2-Bis(4-pyridyl)ethane | C20H18N4O4 | Triclinic | P-1 | Acid-pyridine heterosynthon |

| Pyrazine | C20H16N4O4 | Monoclinic | C2/c | 0-D trimeric assembly |

The supramolecular architectures of this compound cocrystals are further stabilized by a network of hydrogen bonds and, in some cases, π-π stacking interactions.

The cocrystal formed with pyrazine showcases a more pronounced role for π-π stacking. The discrete trimeric units, formed by strong O-H···N and N-H···N hydrogen bonds, are packed in a way that facilitates significant overlap between the aromatic rings of adjacent this compound molecules. These π-π stacking interactions, with centroid-to-centroid distances in the range of 3.5 to 3.8 Å, play a crucial role in the stabilization of the crystal lattice.

Polymorphism and Cocrystallization Research

There is currently no specific information available in the reviewed scientific literature regarding the existence of polymorphs of pure this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While many benzoic acid derivatives are known to exhibit polymorphism, dedicated studies on the different crystalline forms and their relative stabilities for this compound have not been reported.

The ability of this compound to form cocrystals extends to its use with pharmaceutically relevant co-formers. The principles of crystal engineering and supramolecular chemistry are employed to design and synthesize cocrystals with the aim of modifying the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, without altering its chemical structure.

The design strategy for such cocrystals typically involves identifying robust and predictable supramolecular synthons between this compound and a chosen pharmaceutical co-former. The carboxylic acid and cyanoamino groups of this compound are key functional groups for forming strong hydrogen bonds with complementary functional groups on the co-former molecule, such as amides, pyridines, or other hydrogen bond donors and acceptors.

While specific examples of cocrystals of this compound with pharmaceutical co-formers are mentioned in the patent literature, detailed academic studies focusing on the synthesis, structural characterization, and physicochemical properties of these specific systems are limited in the public domain. The synthesis of such cocrystals is typically achieved through methods such as slow evaporation from solution, slurry crystallization, or mechanochemical grinding.

Nanoscale Structural Analysis

At present, there are no published studies in the scientific literature that focus on the nanoscale structural analysis of this compound. Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), which are used to investigate the surface morphology and molecular arrangement at the nanoscale, have not been reported for this compound.

Electron Microscopy Studies of Nanomaterials Incorporating this compound

Electron microscopy, particularly Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides high-resolution imaging of nanomaterials, revealing details about their size, shape, and surface morphology. In the context of materials incorporating this compound, these techniques are often employed to study the structure of metal-organic frameworks (MOFs), where the molecule acts as an organic linker.

TEM is a powerful tool for the direct visualization of the porous structures and crystalline nature of MOFs at the nanoscale. nih.gov However, a significant challenge in the TEM analysis of MOFs is their sensitivity to the high-energy electron beam, which can damage the crystalline structure. researchgate.net To mitigate this, low-dose imaging techniques and cryogenic TEM (cryo-TEM) are often employed. Cryo-TEM, in particular, preserves the hydrated state of the sample and enhances its structural integrity during imaging. aimspress.com

Studies on various MOFs have demonstrated the utility of TEM in confirming the formation of nanoparticles and in characterizing their morphology. For instance, in the study of MOFs used for enzyme immobilization, TEM is used to visualize the enzyme's distribution within the framework. nih.govmdpi.com The analysis of TEM images can provide precise measurements of nanoparticle size and size distribution, which are critical parameters for their application. nanocomposix.com Software tools can be used for semi-automated analysis of TEM images to obtain accurate particle size data. mdpi.com

The following table summarizes the key information that can be obtained from electron microscopy studies of nanomaterials.

| Parameter | Description | Technique |

| Particle Size | The average diameter of the nanoparticles. | TEM, SEM |

| Size Distribution | The range and statistical distribution of particle sizes within a sample. | TEM |

| Morphology | The shape and structural features of the nanoparticles (e.g., spherical, rod-like, crystalline facets). | TEM, SEM |

| Crystallinity | The degree of crystalline order within the nanoparticles, often confirmed with selected area electron diffraction (SAED). | TEM |

| Surface Topography | The fine-scale features on the surface of the nanomaterials. | SEM |

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure and phase purity of a material. Each crystalline solid has a unique X-ray diffraction pattern, which acts as a "fingerprint" for its identification.

For materials incorporating this compound, PXRD is essential for confirming the formation of the desired crystalline phase and for identifying any impurities. The experimental PXRD pattern of a synthesized material is typically compared with a reference pattern, which can be obtained from crystallographic databases or simulated from single-crystal X-ray diffraction data.

In the context of cocrystals involving benzoic acid derivatives, PXRD is used to confirm the formation of a new crystalline phase, distinct from the starting materials. mdpi.com For MOFs, PXRD is routinely used to verify the bulk purity of the synthesized material and to ensure that the crystal structure is maintained after various treatments or applications. rsc.org

The table below outlines the primary applications of PXRD in the solid-state characterization of materials containing this compound.

| Application | Description |

| Phase Identification | Matching the experimental diffraction pattern to known patterns in a database to identify the crystalline phases present in a sample. |

| Purity Analysis | Detecting the presence of crystalline impurities by identifying peaks in the diffractogram that do not belong to the expected phase. |

| Crystallinity Assessment | Evaluating the degree of crystallinity by analyzing the sharpness and intensity of the diffraction peaks. Broader peaks may indicate smaller crystallite size or disorder. |

| Unit Cell Determination | Indexing the diffraction pattern to determine the lattice parameters (a, b, c, α, β, γ) of the unit cell. |

While specific PXRD data for the phase identification of pure this compound is not extensively detailed in readily available literature, the principles of the technique remain fundamental to its characterization. A typical PXRD analysis would involve recording the diffraction pattern over a range of 2θ angles and comparing the peak positions and intensities to a reference pattern to confirm the identity and purity of the crystalline solid.

Applications in Materials Science and Green Chemistry Initiatives

Integration into Functional Materials

The multifunctionality of 4-(Cyanoamino)benzoic acid allows for its use in the design and synthesis of specialized organic materials, supramolecular structures, and polymers.

While specific studies on this compound in organic electronic materials are not extensively documented, the electronic properties of its constituent functional groups suggest its potential utility. Benzoic acid derivatives have been investigated as additives to regulate crystal growth and charge transport in organic thin-film transistors (OTFTs). The cyano and amino groups, being electron-withdrawing and electron-donating respectively, can be expected to influence the electronic characteristics of materials into which they are incorporated. This could be advantageous in tuning the performance of organic light-emitting diodes (OLEDs) by modifying the energy levels of charge-transporting or emissive layers, without discussing the specifics of device performance.

The carboxylate group of this compound can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs). While direct examples involving this compound are limited, analogous compounds such as aminobenzoic acids and cyanobenzoic acids have been successfully used as ligands. For instance, coordination polymers have been synthesized using 4-hydroxybenzoic acid, where the carboxylate group bridges metal centers. Similarly, 2-amino-1,4-benzenedicarboxylic acid has been employed to construct MOFs with structures isoreticular to those made with 1,4-benzenedicarboxylic acid. The presence of the additional cyano and amino groups in this compound offers further possibilities for hydrogen bonding and coordination, which can influence the topology and functionality of the resulting supramolecular architectures. These frameworks can exhibit properties useful in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Table 1: Examples of Benzoic Acid Derivatives in Supramolecular Assemblies

| Compound/Ligand | Metal Ion(s) | Resulting Structure | Potential Application |

| 4-Hydroxybenzoic acid | Li+, Mg2+, Cu2+ | Coordination polymers | Not specified |

| 2-Amino-1,4-benzenedicarboxylic acid | Zn2+ | Metal-Organic Framework (DMOF-1-NH2) | Not specified |

| 2,4-Bis-(triazol-1-yl)benzoic acid | Cd2+, Zn2+ | Coordination polymers | Selective detection of ions and antibiotics |

| 3,3′,5,5′-Azobenzene tetracarboxylic acid | Zn2+, Cd2+ | Metal-Organic Frameworks | Heterogeneous Lewis-acid catalysis |

This table presents data for compounds analogous to this compound to illustrate the potential applications in supramolecular chemistry.

In polymer science, this compound can be utilized as a monomer or a modifying agent to impart specific functionalities to polymers. For example, a derivative of 4-cyanobenzoic acid, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, has been used as a template molecule in the formation of molecularly imprinted polymers (MIPs). researchgate.net This suggests that the structural features of this compound could be suitable for creating specific recognition sites in polymers.

Furthermore, compounds with similar functionalities are used in controlled radical polymerization techniques. For instance, 4-cyano-4-(thiobenzoylthio)pentanoic acid is employed as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined polymers. rsc.org The presence of the carboxylic acid and cyano groups in this compound suggests its potential as a comonomer in step-growth polymerizations to produce polyesters or polyamides with tailored properties. The incorporation of this monomer could introduce sites for post-polymerization modification or enhance the thermal and mechanical properties of the resulting polymers.

Catalysis and Reaction Engineering

The reactive moieties of this compound make it a candidate for the development of novel catalysts and for initiatives aimed at more sustainable chemical processes.

The carboxylate and amino groups of this compound can act as ligands to coordinate with metal centers, forming metal complexes with potential catalytic activity. While catalysts based specifically on this compound are not widely reported, related structures have shown promise. For example, transition metal complexes of Schiff bases derived from 4-aminobenzoic acid have been synthesized and investigated. chesci.com Furthermore, metal-organic frameworks incorporating ligands with carboxylate and other nitrogen-containing functional groups have been shown to act as heterogeneous Lewis-acid catalysts for reactions such as the cyanosilylation of imines. nih.gov The bifunctional nature of this compound could allow for the creation of catalysts with enhanced activity and selectivity by providing a well-defined coordination environment for the active metal center.

Table 2: Catalytic Applications of Metal Complexes with Related Ligands

| Ligand | Metal Ion(s) | Reaction Catalyzed |

| Schiff base of 4-aminobenzoic acid and 3-formylindole | VO(II), Fe(III), Ni(II), Cd(II) | Not specified (focus on antimicrobial activity) |

| 3,3′,5,5′-Azobenzene tetracarboxylic acid and 4,4′-azobipyridine | Zn(II), Cd(II) | Cyanosilylation of imines |

| 3-(2′,4′-dicarboxylphenoxy)phthalic acid | Cu(II), Mn(II), Zn(II) | Cyanosilylation of benzaldehydes |

This table illustrates the catalytic potential of metal complexes with ligands structurally related to this compound.

Green chemistry initiatives focus on developing more efficient and environmentally benign chemical processes. For the production of compounds like this compound, process intensification strategies can be employed. This includes the use of biocatalysis, which has been explored for the synthesis of the related compound, 4-cyanobenzoic acid, from terephthalonitrile (B52192) using nitrilase enzymes. google.com This enzymatic approach offers a green alternative to traditional chemical synthesis. google.com

Furthermore, the adoption of novel reactor designs, such as continuous flow reactors, can lead to significant improvements in efficiency, safety, and scalability. Continuous flow synthesis has been successfully applied to the production of various fine chemicals and pharmaceuticals, offering precise control over reaction parameters and reducing waste. nih.govnih.gov The development of a continuous flow process for the synthesis of this compound or its derivatives could represent a significant step towards a more sustainable production method. These advanced manufacturing technologies align with the principles of green chemistry by minimizing energy consumption and solvent use. au.dknih.gov

Green Chemistry Principles in the Synthesis and Application of this compound

The integration of green chemistry principles into the synthesis and application of this compound is pivotal for developing sustainable chemical processes. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.org The application of these principles to the lifecycle of this compound offers a pathway to more environmentally benign products and processes.

Solvent-Free or Aqueous Media Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to industrial waste and environmental pollution. nih.gov A key tenet of green chemistry is the replacement of these solvents with safer alternatives, with water being a highly desirable medium due to its non-toxicity, non-flammability, and abundance. nih.gov The synthesis of precursors to this compound, such as aromatic amines and benzoic acid derivatives, can be adapted to aqueous conditions. researchgate.netwikipedia.org For instance, the reduction of a nitro group to an amine, a common step in the synthesis of aromatic amines, can be carried out in acidic aqueous solutions using metals like iron or tin. openstax.org

Solvent-free reactions, conducted in the absence of any solvent, represent an even more environmentally friendly approach. These reactions, often facilitated by microwave irradiation or mechanochemistry, can lead to shorter reaction times, higher yields, and reduced waste. While specific solvent-free methods for this compound are not extensively documented, the principles can be applied to its synthesis, for example, in the cyanation step of an aromatic amine precursor.

Table 1: Comparison of Reaction Media for Synthesis of Aromatic Amines

| Reaction Medium | Advantages | Disadvantages |

| Traditional Organic Solvents | Good solubility for organic reactants | Toxic, volatile, contributes to pollution |

| Aqueous Media | Non-toxic, non-flammable, abundant, safe | Poor solubility for some organic reactants |

| Solvent-Free | No solvent waste, potentially faster reactions | Can be challenging for heat management |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com Reactions with high atom economy are preferred as they generate minimal waste. primescholars.com In the synthesis of this compound, choosing reaction pathways that maximize atom economy is crucial. For example, addition reactions that incorporate all reactant atoms into the final product are highly atom-economical. scranton.edu

Waste minimization extends beyond atom economy to encompass the entire production process. core.ac.uk In the pharmaceutical and fine chemical industries, where complex multi-step syntheses are common, waste can be generated from reagents, solvents, and purification processes. emergingpub.comcopadata.com Strategies to minimize waste in the production of this compound include:

Catalysis: The use of catalytic reagents in place of stoichiometric ones can significantly reduce waste, as catalysts are used in small amounts and can be recycled. acs.org

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve yield and reduce the formation of byproducts.

Table 2: Green Chemistry Metrics for Evaluating Synthesis Routes

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Molecular weight of all reactants) x 100% wikipedia.org | Maximize |

| E-Factor | (Total weight of waste / Weight of product) wikipedia.org | Minimize |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) acs.org | Minimize |

| Reaction Mass Efficiency (RME) | (Mass of product / Total mass of reactants) x 100% nih.gov | Maximize |

Use of Renewable Feedstocks and Biodegradable Reagents

The reliance on fossil fuels as a primary source for chemical feedstocks is a major contributor to environmental degradation. google.com A key goal of green chemistry is to shift towards the use of renewable resources, such as biomass, for the production of chemicals. kit.edu Aromatic compounds, the building blocks for molecules like this compound, can be derived from renewable sources like lignin, a major component of wood. rsc.org Research is ongoing to develop efficient methods for converting biomass into valuable platform chemicals that can be used to synthesize a wide range of products. nih.govnih.gov

The use of biodegradable reagents further enhances the green credentials of a chemical process. fiveable.me Biodegradable reagents are designed to break down into harmless substances after their intended use, preventing their accumulation in the environment. fiveable.me The development and implementation of biodegradable catalysts, solvents, and other reagents for the synthesis of this compound would represent a significant step towards a more sustainable chemical industry. wisdomlib.org Biocatalysis, which employs enzymes to carry out chemical transformations, offers a powerful tool for this purpose, as enzymes are biodegradable and can operate under mild conditions. rsc.orgrsc.org

Advanced Analytical Methodologies for 4 Cyanoamino Benzoic Acid

Chromatographic Techniques

Chromatography is indispensable for separating 4-(cyanoamino)benzoic acid from impurities, starting materials, or other components in a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of polar aromatic compounds like this compound. Method development focuses on optimizing separation parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities.

A typical HPLC method involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). longdom.orgresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. ekb.eg Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. longdom.orgekb.eg This involves a comprehensive evaluation of several performance parameters.

Key Validation Parameters for HPLC Analysis:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. longdom.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in a spiked matrix. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). longdom.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org

Table 1: Representative HPLC Method Parameters and Validation Data

| Parameter | Condition/Value |

|---|---|

| Chromatographic System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax SB-Aq C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min): 0, 15, 20, 25; %B: 10, 90, 10, 10 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Linearity Range | 1 - 200 µg/mL (r² > 0.999) |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.5 µg/mL |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.com Due to the low volatility and high polarity of this compound, direct analysis by GC is challenging. The carboxylic acid and amino functional groups can lead to poor peak shape and thermal degradation in the hot injector port.

To overcome these limitations, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies for carboxylic acids include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a methyl ester.

Silylation: Reacting the active hydrogen atoms in the carboxyl and amino groups with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, GC can be effectively used for various applications, such as:

Purity Assessment: Quantifying the main component and separating it from volatile organic impurities that may be present from the synthesis process.

Residual Solvent Analysis: Detecting and quantifying residual solvents used during manufacturing, which is a critical quality control step. openaccessjournals.com

The GC system is typically equipped with a capillary column (e.g., DB-5 or HP-5ms) and a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification of components.

Spectroscopic Analytical Methods

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about molecular structure, electronic properties, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. nih.gov While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and confirming the molecular structure of this compound. researchgate.netipb.pt

¹H NMR: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene (B151609) ring (those ortho and meta to the carboxyl group).

¹³C NMR: The carbon NMR spectrum would show six distinct signals: four for the aromatic carbons, one for the carboxyl carbon, and one for the cyano carbon. The carbon attached to the carboxyl group is typically deshielded compared to the other ring carbons. docbrown.info

Advanced 2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), allowing for the identification of adjacent protons. For this compound, it would show a clear correlation between the two aromatic proton signals, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It is used to definitively assign the signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, correlations would be observed from the aromatic protons to the carboxyl carbon and the carbon bearing the cyanoamino group.

Table 2: Predicted NMR Assignments and Key HMBC Correlations for this compound

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations (from H to C) |

|---|---|---|---|

| 1 | C | ~132 | - |

| 2, 6 | H | ~8.1 | C4, C=O |

| 2, 6 | C | ~130 | - |

| 3, 5 | H | ~7.5 | C1, C4 |

| 3, 5 | C | ~120 | - |

| 4 | C | ~145 | - |

| -COOH | C | ~170 | H-2,6 |

| -C≡N | C | ~118 | H-3,5 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₈H₆N₂O₂), the molecular weight is 162.15 g/mol . High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental formula with high confidence.

Fragmentation Analysis: Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure. The fragmentation pathways for this compound can be predicted based on the known behavior of benzoic acids and aromatic nitriles. docbrown.info

Plausible Fragmentation Pathway:

Loss of -OH: The molecular ion at m/z 162 could lose a hydroxyl radical to form a stable acylium ion at m/z 145.

Loss of -COOH: Cleavage of the C-C bond between the ring and the carboxyl group can lead to the loss of a carboxyl radical, resulting in a fragment at m/z 117.

Loss of CO: The acylium ion at m/z 145 can lose a molecule of carbon monoxide to yield a fragment at m/z 117.

Further Fragmentation: The ion at m/z 117 (4-cyanoaminophenyl cation) can undergo further fragmentation, such as the loss of HCN, to produce smaller fragments.

Isotopic Profiling: Isotopic profiling using MS is a powerful technique for mechanistic and metabolic studies. By synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) at specific positions, researchers can trace the fate of the molecule in chemical reactions or biological systems. nih.gov The mass shifts in the molecular ion and its fragments in the mass spectrum reveal the location of the isotopic labels, providing detailed insights into reaction mechanisms or metabolic pathways. researchgate.net

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.org The structure of this compound contains a benzene ring substituted with a carboxyl group (-COOH), an electron-withdrawing group, and a cyanoamino group (-NHCN), which is electron-donating. This conjugated system acts as a chromophore, responsible for its characteristic UV absorption.

The UV spectrum is expected to show intense absorption bands corresponding to π → π* electronic transitions within the aromatic system. libretexts.org The presence of both electron-donating and electron-withdrawing groups can lead to a charge-transfer band, which is often sensitive to the polarity of the solvent (solvatochromism). The absorption maxima (λmax) are also sensitive to pH, as deprotonation of the carboxylic acid group to a carboxylate (-COO⁻) alters the electronic properties of the chromophore. researchgate.net

Fluorescence Spectroscopy: Molecules with extended π-systems, like this compound, often exhibit fluorescence. After absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon. uni-mainz.de Fluorescence spectroscopy is highly sensitive and can be used to:

Study the electronic structure of the excited state.

Investigate interactions with other molecules (e.g., proteins or DNA), as binding can lead to changes in fluorescence intensity or wavelength (quenching or enhancement).

Quantify the compound at very low concentrations.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbital Change | Expected Wavelength Region | Description |

|---|---|---|---|

| π → π | HOMO → LUMO | 250 - 300 nm | Strong absorption band associated with the conjugated π-system of the substituted benzene ring. |

| n → π | Non-bonding orbital (O, N) → π | > 300 nm | Weaker, longer-wavelength absorption arising from the non-bonding electrons on the oxygen and nitrogen atoms. Often obscured by the stronger π → π band. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Carbon monoxide |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound within complex matrices, such as in pharmaceutical formulations, environmental samples, or biological fluids, necessitates advanced analytical methodologies that offer both high separation efficiency and selective detection. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for resolving and identifying target analytes in such intricate mixtures. longdom.org These techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), provide the requisite sensitivity and specificity for the unequivocal identification and quantification of this compound, even at trace levels.

The core principle of hyphenated techniques lies in the synergistic combination of a high-resolution separation technique with a highly sensitive and selective detection system like a mass spectrometer. longdom.org The separation component, such as LC or GC, isolates the target compound from other components in the mixture, while the mass spectrometer provides detailed structural information, enabling confident identification. longdom.orgthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique for the analysis of a wide range of compounds, including polar and non-volatile substances like this compound. longdom.orgnih.gov In this technique, the sample is first introduced into a liquid chromatograph, where the components are separated based on their interactions with the stationary and mobile phases. longdom.org The separated components then elute from the chromatography column and are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing both molecular weight and structural information. researchgate.net

For the analysis of this compound in a complex mixture, a reversed-phase LC method would likely be employed, utilizing a C18 column. The mobile phase composition, typically a mixture of water, acetonitrile, and an acid modifier like formic acid, would be optimized to achieve efficient separation from potential impurities and matrix components. The mass spectrometer, often a tandem mass spectrometer (MS/MS), allows for highly selective detection through multiple reaction monitoring (MRM), significantly enhancing the signal-to-noise ratio and lowering detection limits. nih.gov

A typical LC-MS/MS method for this compound would involve monitoring specific precursor-to-product ion transitions. This high degree of selectivity makes LC-MS/MS particularly suitable for quantitative analysis in complex biological or environmental samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique primarily used for the analysis of volatile and semi-volatile compounds. thermofisher.com For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability, making it amenable to GC analysis. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl group.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated in a capillary column. thermofisher.com The separated components then enter the mass spectrometer for detection. GC-MS provides excellent chromatographic resolution and is often used for impurity profiling in pharmaceutical substances. thermofisher.com The high-resolution mass spectrometry capabilities of modern GC-MS systems allow for accurate mass measurements, which aids in the confident identification of unknown impurities. thermofisher.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an emerging and powerful technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.govugr.es This technique is particularly well-suited for the analysis of charged and polar compounds and requires only very small sample volumes. Separation in CE is based on the differential migration of analytes in an electric field.

For the analysis of this compound, which is an acidic compound, a CE-MS method would offer an alternative separation mechanism to LC, potentially resolving it from impurities that are difficult to separate by chromatography. The coupling of CE to MS allows for the sensitive detection of the separated analytes. nih.govugr.es

The following table summarizes the key aspects of these hyphenated techniques for the analysis of this compound in complex mixtures.

| Technique | Principle of Separation | Applicability to this compound | Typical Ionization Method | Key Advantages |

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Directly applicable due to its polarity and non-volatility. | Electrospray Ionization (ESI) | High versatility for a wide range of compounds, high sensitivity, and selectivity. |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Requires derivatization to increase volatility. | Electron Ionization (EI) | Excellent chromatographic resolution, robust, and suitable for volatile impurity profiling. |

| CE-MS | Differential migration of ions in an electric field. | Applicable due to its ionizable nature. | Electrospray Ionization (ESI) | High separation efficiency, minimal sample consumption, and orthogonal separation mechanism to LC. |

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Enhanced Efficiency

While established methods for the synthesis of cyanobenzoic acid derivatives exist, often involving multi-step processes, future research is anticipated to focus on developing more efficient, atom-economical, and environmentally benign synthetic routes. Key areas of exploration will likely include:

Direct C-H Amination/Cyanation: Investigating catalytic systems that enable the direct introduction of the cyanoamino group onto the benzoic acid backbone would represent a significant leap in efficiency. This could involve transition-metal catalysis or photoredox catalysis to activate C-H bonds, thereby avoiding the need for pre-functionalized starting materials.

One-Pot Multi-Component Reactions: Designing novel multi-component reactions (MCRs) that allow for the simultaneous formation of multiple bonds in a single synthetic operation is a promising strategy. An MCR approach could potentially combine a benzoic acid precursor, a cyanide source, and an amine source in a convergent and highly efficient manner.

Flow Chemistry Synthesis: The application of continuous flow technology offers advantages in terms of safety, scalability, and reaction control. Future studies could focus on developing a continuous flow process for the synthesis of 4-(cyanoamino)benzoic acid, allowing for precise control over reaction parameters and potentially leading to higher yields and purity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Amination/Cyanation | Reduced step count, less waste | Development of novel catalyst systems |

| One-Pot MCRs | High efficiency, molecular diversity | Design of new reaction cascades |

| Flow Chemistry | Enhanced safety, scalability, purity | Reactor design and optimization |

Deepening Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future mechanistic studies could focus on:

In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can provide real-time monitoring of reaction intermediates and transition states. This would offer valuable insights into the stepwise formation of the cyanoamino functionality.

Kinetic Studies: Detailed kinetic analysis of synthetic routes can help to identify rate-determining steps and elucidate the influence of various reaction parameters, such as catalyst loading, temperature, and solvent polarity. rsc.orgresearchgate.net

Isotopic Labeling Studies: Employing isotopically labeled reagents can trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways, including potential rearrangement or fragmentation-recombination processes.

| Mechanistic Investigation Technique | Information Gained | Potential Impact |

| In-situ Spectroscopy | Identification of transient species | Optimization of reaction conditions |

| Kinetic Studies | Rate laws and reaction orders | Process scale-up and control |

| Isotopic Labeling | Atom-transfer pathways | Validation of reaction mechanisms |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. For this compound, future computational research will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, geometry, and reactivity of this compound and its derivatives. researchgate.net These calculations can predict spectroscopic properties, reaction energies, and activation barriers, thereby aiding in the interpretation of experimental results and the design of new experiments. nih.govrsc.orgrsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution or within a polymer matrix. This is particularly relevant for understanding its behavior in materials science applications.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds. In the future, these approaches could be used to rapidly screen virtual libraries of this compound derivatives for desired properties, accelerating the discovery of new functional molecules.

| Computational Method | Predicted Properties | Application in Research |

| DFT | Electronic structure, reactivity | Mechanistic elucidation, spectral prediction |

| MD Simulations | Conformational dynamics, interactions | Materials design, solution behavior |

| ML/AI | Structure-property relationships | High-throughput screening, lead optimization |

Diversification of Materials Science Applications

The unique structural features of this compound make it a promising building block for a variety of advanced materials. Future research is expected to explore its incorporation into:

Metal-Organic Frameworks (MOFs): The carboxylic acid and cyanoamino groups can act as ligands for the construction of novel MOFs. These materials could exhibit interesting properties for gas storage, separation, and catalysis, with the cyanoamino group potentially providing additional functionality or tuning the electronic properties of the framework.

High-Performance Polymers: As a monomer, this compound could be used to synthesize new polymers with tailored thermal, mechanical, and optical properties. The cyano group can enhance polarity and intermolecular interactions, potentially leading to materials with high strength and thermal stability. researchgate.netnih.govnsf.gov

Liquid Crystals: The rigid aromatic core and polar functional groups of this compound suggest its potential use in the design of new liquid crystalline materials. nih.gov By modifying the molecular structure, it may be possible to create compounds with specific mesophase behaviors for applications in displays and sensors.

| Material Class | Potential Role of this compound | Prospective Applications |

| Metal-Organic Frameworks | Functionalized ligand | Gas separation, catalysis |

| High-Performance Polymers | Monomeric building block | Aerospace, electronics |

| Liquid Crystals | Mesogenic core | Display technology, optical sensors |

Sustainable Production and Lifecycle Assessment in Academic Contexts

In line with the growing emphasis on green chemistry, future research on this compound will need to address its environmental footprint. This includes:

Biocatalytic Synthesis: Exploring enzymatic or microbial pathways for the synthesis of this compound from renewable feedstocks could offer a more sustainable alternative to traditional chemical synthesis. frontiersin.orgnih.govnih.gov

Lifecycle Assessment (LCA): Conducting a comprehensive LCA in an academic setting will be crucial to evaluate the environmental impact of different synthetic routes, from raw material extraction to product degradation. researchgate.netru.nlmdpi.com This analysis will consider factors such as energy consumption, greenhouse gas emissions, and waste generation.

Degradation and Ecotoxicity Studies: Investigating the environmental fate and potential toxicity of this compound is essential to ensure its safe and responsible use. Studies on its biodegradability and impact on aquatic and terrestrial ecosystems will be of paramount importance.

| Sustainability Aspect | Research Focus | Goal |

| Biocatalytic Synthesis | Enzyme/microbe screening and engineering | Renewable production routes |

| Lifecycle Assessment | Cradle-to-grave analysis of synthetic methods | Minimization of environmental impact |

| Degradation and Ecotoxicity | Environmental fate and biological effects | Ensuring environmental compatibility |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Cyanoamino)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling cyanoamine groups to benzoic acid derivatives. For example, amidation reactions using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF can facilitate bond formation . Optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of cyanoamine to benzoic acid precursor) and monitoring reaction progress via TLC or HPLC. Temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like hydrolysis of the cyano group .

Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the presence of the cyanoamino group (e.g., δ ~160–170 ppm for carbonyl in IR; specific proton shifts in NMR) .

- X-ray crystallography : Employ single-crystal X-ray diffraction with programs like SHELXL for refinement . For example, resolve torsional angles between the cyanoamino and benzoic acid moieties to confirm planarity .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) for this compound derivatives be resolved?

- Methodological Answer :

- Dynamic effects : Investigate rotational barriers of the cyanoamino group using variable-temperature NMR to assess if conformational exchange causes signal broadening .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to identify discrepancies arising from solvent effects or tautomerism .

- Crystallographic validation : Resolve crystal structures to correlate observed splitting patterns with spatial arrangements of substituents .

Q. What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Use HPLC to monitor degradation products (e.g., hydrolysis to 4-aminobenzoic acid) under stressed conditions (pH 1–13, 40–80°C) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at standard conditions (25°C) .

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., mass loss >5% at 150°C indicates instability) .